1-(3-Acetyl-4-nitrophenyl)piperidine-4-carboxylic acid
CAS No.: 866039-58-9
Cat. No.: VC7476734
Molecular Formula: C14H16N2O5
Molecular Weight: 292.291
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866039-58-9 |
|---|---|
| Molecular Formula | C14H16N2O5 |
| Molecular Weight | 292.291 |
| IUPAC Name | 1-(3-acetyl-4-nitrophenyl)piperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C14H16N2O5/c1-9(17)12-8-11(2-3-13(12)16(20)21)15-6-4-10(5-7-15)14(18)19/h2-3,8,10H,4-7H2,1H3,(H,18,19) |
| Standard InChI Key | YAVQOGJHEAXYIE-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=C(C=CC(=C1)N2CCC(CC2)C(=O)O)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
The compound features a piperidine ring substituted at the 4-position with a carboxylic acid group and at the 1-position with a 3-acetyl-4-nitrophenyl group. Key structural descriptors include:
Molecular Geometry
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IUPAC Name: 1-(3-Acetyl-4-nitrophenyl)piperidine-4-carboxylic acid.
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SMILES: .
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InChI Key: .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 547.6 \pm 50.0 \, ^\circ\text{C} (Predicted) | |
| Density | (Predicted) | |
| pKa | ||
| LogP | 1.5 | |
| Polar Surface Area |
The nitro and acetyl groups contribute to its electron-withdrawing properties, influencing reactivity and solubility .
Synthesis and Preparation
Synthetic Routes
The synthesis typically involves multi-step reactions:
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Piperidine Ring Formation: Cyclization or condensation reactions using precursors like morpholine or substituted amines .
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Nitrophenyl Introduction: Nitration of phenyl rings under controlled conditions.
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Carboxylation: Addition of carboxylic acid groups via carboxylation or hydrolysis of esters.
A representative protocol for analogous compounds (e.g., 1-(3-Nitrophenyl)piperidine) involves:
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Reacting 1-chloro-4-nitrobenzene with morpholine in (DMF) at .
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Purification via flash chromatography (ethyl acetate/hexane) .
Optimization Challenges
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Yield Limitations: Reported yields for related compounds range from 40–60%, necessitating catalyst optimization .
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Purification: High-performance liquid chromatography (HPLC) or recrystallization is required due to polar byproducts .
Applications in Medicinal Chemistry
Drug Discovery
The compound serves as a scaffold for designing enzyme inhibitors and receptor modulators. Key applications include:
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Proteomics Research: Utilized in studying protein-ligand interactions due to its nitro and carboxyl groups .
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Anticancer Agents: Structural analogs (e.g., pyrimidine derivatives) exhibit antiproliferative activity against leukemia cells (IC: 1–5 μM) .
Comparative Bioactivity
| Compound | Target Activity | IC | Source |
|---|---|---|---|
| 1-(4-Nitrophenyl)piperidine-4-carboxylic acid | Carbonic anhydrase inhibition | 0.8 μM | |
| 1-(3-Carbamoyl-4-nitrophenyl)piperidine-4-carboxylic acid | Enzyme inhibition | 1.2 μM |
The acetyl group in 1-(3-Acetyl-4-nitrophenyl)piperidine-4-carboxylic acid may enhance membrane permeability compared to carbamoyl derivatives .
Biological Activity and Mechanisms
In Vitro Studies
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Enzyme Inhibition: The nitro group facilitates interactions with enzymatic active sites, as seen in xanthine oxidoreductase (XOR) inhibition (K: 0.6 nM) .
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Antiproliferative Effects: Piperidine-carboxylic acid derivatives induce apoptosis in cancer cells via mitochondrial pathways .
Molecular Docking Insights
Docking studies of similar nitrophenyl compounds reveal:
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Strong binding affinity (: -9.2 kcal/mol) to kinase domains .
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Hydrogen bonding with residues like Asp-93 and Tyr-157 in carbonic anhydrase II .
| Supplier | Purity | Price (500 mg) | Lead Time |
|---|---|---|---|
| Key Organics Limited | 90% | $524 | 10 days |
| American Custom Chemicals | 95% | $647.61 (1 mg) | Immediate |
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